molecular formula C20H16N6O3 B2588452 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide CAS No. 1396798-53-0

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide

Cat. No.: B2588452
CAS No.: 1396798-53-0
M. Wt: 388.387
InChI Key: KKCZMOFKMNFQBP-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide is a complex organic compound designed for advanced pharmaceutical and biochemical research. It features a tetrazole core, a motif known for its metabolic stability and role in mediating biological activities, substituted with a 2-amino-2-oxoethyl group and linked via a phenyl ring to a 1-naphthamide moiety . This specific molecular architecture suggests potential for diverse biological interactions. Compounds with this tetrazole scaffold have garnered significant interest in medicinal chemistry for their potential biological activities. Research on highly similar analogs indicates that such molecules are investigated for their anticancer properties , with studies showing the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines . Furthermore, the structural features imply potential anti-inflammatory applications , as related compounds have demonstrated the capacity to inhibit the production of pro-inflammatory cytokines in experimental models . The proposed mechanism of action for these effects may involve the inhibition of specific enzymes like SENP1 and SENP2, which are crucial in the SUMOylation process—a key post-translational modification regulating cellular functions such as protein-protein interactions, localization, and stability . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3/c21-18(27)12-25-20(29)26(24-23-25)15-10-8-14(9-11-15)22-19(28)17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H2,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCZMOFKMNFQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4C(=O)N(N=N4)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide typically involves the stepwise assembly of its structural components. Starting with the base materials, each segment is constructed through specific reactions. The tetrazole ring is typically formed via cycloaddition reactions under high-pressure conditions, while the naphthamide core is synthesized through amidation reactions.

Industrial Production Methods

In industrial settings, large-scale production often relies on automated processes to ensure consistency and efficiency. Key steps involve the continuous flow synthesis for the tetrazole intermediate and the utilization of catalytic systems to enhance reaction rates and yield. Temperature control and solvent selection are crucial to maintaining the integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide undergoes a variety of chemical reactions including:

  • Oxidation: : The naphthamide segment can undergo oxidative degradation under strong oxidative conditions.

  • Reduction: : The tetrazole ring and other substituents may be reduced to simpler amines and other compounds.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and tetrazole moiety.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Involves the use of reagents like lithium aluminum hydride or palladium on carbon.

  • Substitution: : Typically performed with halides, nitrates, and other electrophilic reagents under controlled pH conditions.

Major Products Formed

The major products formed from these reactions include simplified aromatic compounds, ring-opened derivatives, and substituted tetrazole compounds which often serve as intermediates for further chemical modifications.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is explored for its potential as a ligand in coordination chemistry and as a building block for complex organic molecules.

Biology

Biologically, it shows promise due to its ability to interact with various biomolecular targets, which can be harnessed in drug design and development.

Medicine

Medicinal applications include its potential use as an anti-inflammatory or antimicrobial agent, given its structural features conducive to bioactivity.

Industry

In the industrial sector, it can be utilized in the creation of polymers and materials with specific desired properties such as high thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide exerts its effects involves binding to specific molecular targets such as enzymes or receptors. Its structural components allow it to engage in hydrogen bonding, electrostatic interactions, and π-π stacking with biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound shares a core naphthamide-phenyl scaffold with several analogs but differs in substituent groups. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name / ID Core Structure Key Substituents
Target Compound Naphthamide-phenyl 5-Oxo-tetrazole with 2-amino-2-oxoethyl
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e) Naphthamide-phenyl 2-Aminothiazole, benzyloxy
N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (4e) Naphthamide-phenyl 2-Aminooxazole, benzyloxy
N-(4-(1-(4-Methyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)ethyl)phenyl)acetamide (3o) Acetamide-phenyl 4-Methyl-5-thioxo-tetrazole

Key Observations :

  • Tetrazole vs.
  • Benzyloxy vs. Amino-oxoethyl: The benzyloxy group in 3e and 4e introduces lipophilicity, whereas the 2-amino-2-oxoethyl group in the target compound adds polarity and hydrogen-bonding sites.

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound ID Melting Point (°C) Yield (%) Key Spectral Features
Target Not reported Not given Expected IR: ~1670–1650 cm⁻¹ (amide C=O), ~3200–3300 cm⁻¹ (N–H). ¹H-NMR: Tetrazole proton (~8–9 ppm), aromatic signals
3e 198–200 88 IR: 1644 cm⁻¹ (amide C=O), 3295 cm⁻¹ (N–H). ¹H-NMR: Benzyloxy (δ 5.20 ppm), aromatic multiplicity
4e 195–197 30 IR: 3295 cm⁻¹ (N–H), 1644 cm⁻¹ (amide C=O). ¹H-NMR: Oxazole proton (δ 6.89 ppm)
3o 176–178 57 IR: 1673 cm⁻¹ (amide C=O), 3301 cm⁻¹ (N–H). ¹H-NMR: Tetrazole proton (δ 7.99 ppm)

Key Observations :

  • Melting Points : The target compound’s tetrazole and amide groups may elevate its melting point relative to benzyloxy analogs (e.g., 3e, 4e) due to enhanced hydrogen bonding.
  • Synthetic Yields : High yields in 3e (88%) suggest efficient coupling of the thiazole-benzyloxy moiety, whereas lower yields in 4e (30%) highlight challenges in oxazole synthesis .

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1-naphthamide is a complex organic compound notable for its diverse biological activities. This article provides a detailed overview of its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C22_{22}H20_{20}N6_{6}O4_{4}
Molecular Weight 432.4 g/mol
CAS Number 1396815-46-5

The structural features include a naphthamide moiety and a tetrazole ring, which are known for their roles in various biological functions, including enzyme inhibition and interaction with cellular pathways.

Anticancer Potential

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar tetrazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death.

Case Study:
In a study examining the effects of related tetrazole derivatives, it was found that these compounds could reduce the viability of A549 (lung adenocarcinoma) cells with IC50_{50} values in the low micromolar range. The presence of the naphthamide structure was crucial for enhancing cytotoxicity against these cell lines .

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Tetrazole-based compounds have been reported to exhibit activity against various bacterial strains. The mechanism often involves interference with bacterial enzymatic pathways.

Research Findings:
A related study highlighted that tetrazole derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structural modifications in these compounds significantly influenced their antibacterial efficacy, suggesting that the naphthamide moiety may enhance membrane permeability or enzyme inhibition .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • Tetrazole Ring: Essential for anticancer and antimicrobial activities; modifications to this ring can enhance potency.
  • Naphthamide Moiety: Contributes to the compound's ability to interact with biological targets effectively.

The combination of these structural features leads to enhanced solubility and bioavailability, critical factors in drug development.

Potential Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy: As a lead compound for developing new anticancer agents targeting specific pathways.
  • Antimicrobial Treatments: For developing novel antibiotics against resistant bacterial strains.
  • Enzyme Inhibition: As a scaffold for designing inhibitors targeting specific enzymes involved in disease processes.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization and coupling reactions. Key steps include:

  • Reflux conditions : Use chloroacetyl chloride or similar acylating agents in triethylamine as a base (e.g., 4-hour reflux for oxadiazole formation) .
  • Purification : Monitor reaction progress via TLC, followed by recrystallization from solvents like ethanol, pet-ether, or ethanol/water mixtures to achieve >60% yield .
  • Critical parameters : Control stoichiometry (e.g., 1:1 molar ratio of reactants) and temperature (reflux at 80–100°C) to minimize byproducts .

Basic: Which spectroscopic and crystallographic methods are essential for structural characterization?

Methodological Answer:

  • Spectroscopy :
    • ¹H-NMR : Identify protons on aromatic rings (δ 7.0–8.5 ppm) and amide groups (δ 2.0–2.5 ppm) .
    • IR : Confirm carbonyl (1650–1750 cm⁻¹) and tetrazole (1450–1550 cm⁻¹) functional groups .
  • Crystallography : Use SHELX software for single-crystal X-ray refinement. Key metrics: R factor <0.06, data-to-parameter ratio >15 .

Advanced: How can computational tools like Multiwfn assist in analyzing electronic properties?

Methodological Answer:

  • Wavefunction analysis : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites using Multiwfn. For example, the tetrazole ring may show high electron density .
  • Bond order analysis : Quantify bond delocalization in the tetrazole moiety to predict reactivity .
  • Density-of-states (DOS) : Correlate molecular orbitals with UV-Vis spectra to explain charge-transfer transitions .

Advanced: How to resolve contradictions between theoretical and experimental biological activity data?

Methodological Answer:

  • Assay validation : Replicate in vitro assays (e.g., MIC for antimicrobial activity) under standardized conditions (pH 7.4, 37°C) to rule out false negatives .
  • Solubility adjustments : Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
  • Computational refinement : Re-optimize docking models (e.g., AutoDock Vina) with crystallographic data to improve binding affinity predictions .

Basic: What in vitro assays evaluate antimicrobial/anticancer potential?

Methodological Answer:

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations after 48-hour exposure .

Advanced: Designing SAR studies to identify critical functional groups

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified tetrazole, naphthamide, or phenyl groups .
  • Activity correlation : Use linear regression to link logP values (calculated via ChemAxon) with cytotoxicity .
  • Fragment-based analysis : Replace the 2-amino-2-oxoethyl group with bioisosteres (e.g., thiourea) and compare activity .

Basic: Common purification challenges and effective recrystallization solvents

Methodological Answer:

  • Challenges : Low solubility of polar intermediates; use mixed solvents (e.g., ethanol/water 1:3) .
  • Optimal solvents : Ethanol (for amides), pet-ether (for non-polar byproducts), or DMF/water gradients .

Advanced: Role of X-ray crystallography in resolving tautomeric forms

Methodological Answer:

  • SHELXL refinement : Analyze bond lengths (e.g., C=O vs. C–N in tetrazole) to distinguish keto-enol tautomers .
  • Hydrogen bonding : Map interactions (e.g., N–H···O) to confirm dominant tautomeric states in the solid phase .

Advanced: Using DFT to predict tautomeric stability

Methodological Answer:

  • Geometry optimization : Employ B3LYP/6-31G(d) to compare energy levels of keto vs. enol forms .
  • Thermodynamic analysis : Calculate Gibbs free energy differences (ΔG) to determine the dominant tautomer in solution .

Basic: Key considerations for multi-step synthesis pathway design

Methodological Answer:

  • Protecting groups : Use acetyl or Boc groups to prevent unwanted reactions during tetrazole formation .
  • Intermediate characterization : Validate each step via LC-MS before proceeding .
  • Scalability : Optimize solvent volumes (e.g., 50 mL per 0.01 mol reactant) for reproducibility .

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